(S)-gamma-valerolactone
Overview
Description
(S)-gamma-valerolactone is a gamma-valerolactone. It is an enantiomer of a (R)-gamma-valerolactone.
Scientific Research Applications
Catalytic Conversion from Biomass : (S)-gamma-valerolactone is recognized for its potential in catalytic conversion processes. It can be efficiently synthesized from nonedible vegetable biomass, making it an environmentally friendly and sustainable chemical. The advancements in catalyst design, particularly those combining metal and acid sites, are crucial for efficient production (Liguori et al., 2015).
Platform for Sustainable Production : This compound serves as a promising platform for the sustainable production of fuels and value-added chemicals. Its accessibility from renewable lignocellulosic biomass and the advancements in catalytic production technologies, including both homogeneous and heterogeneous catalysts, underscore its importance in green chemistry (Yan et al., 2015).
Synthesis from Carbohydrates : The synthesis of this compound from carbohydrates and lignocellulosic biomass is another key area of research. Its role as a reaction solvent, fuel additive, and precursor for jet fuel and polymer monomers has been explored, emphasizing the need for more environmentally friendly synthesis processes (Zhang, 2016).
Green Solvent and Fuel Additive : Its distinct physicochemical properties make it a green solvent and an excellent fuel additive. The synthesis of this compound over non-noble metal catalysts offers a more sustainable route compared to conventional methods using noble metals. Its structural features and acid-base properties are critical for its activity and selectivity as a catalyst (Dutta et al., 2019).
Hydrolysis of Biomass to Monosaccharides : In biomass hydrolysis reactions, this compound can increase reaction rates compared to water. It shows low apparent activation energy for biomass hydrolysis and favorable energetics for monosaccharide production (Mellmer et al., 2014).
Renewable Dipolar Aprotic Solvent : It has been identified as a renewable dipolar aprotic solvent, serving as a biobased alternative for toxic solvents in cross-coupling reactions. Its use in the Hiyama reaction highlights its potential as a safer, sustainable medium for chemical processes (Ismalaj et al., 2014).
Properties
IUPAC Name |
(5S)-5-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19041-15-7 | |
Record name | 19041-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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